REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[I:12]Cl.O>C(O)(=O)C>[NH2:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][C:5]([CH3:8])=[CH:6][C:7]=1[I:12]
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
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Type
|
WASH
|
Details
|
washed with aqueous sodium sulfite
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1[N+](=O)[O-])C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |